molecular formula C17H19NO5 B14577566 Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 61312-62-7

Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B14577566
CAS No.: 61312-62-7
M. Wt: 317.34 g/mol
InChI Key: KRAXSRGRJCVGSM-UHFFFAOYSA-N
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Description

Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound that features a cyclohexyl group attached to a butanoate ester, with a nitrophenyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of cyclohexanone with 2-nitrobenzaldehyde in the presence of a base, followed by esterification with butanoic acid. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

  • Cyclohexyl 2-nitrophenyl ketone
  • Cyclohexyl 2-nitrophenyl acetate
  • Cyclohexyl 2-nitrophenyl methanol

Comparison: Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is unique due to its combination of a cyclohexyl group, a nitrophenyl group, and a butanoate ester. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts.

Properties

CAS No.

61312-62-7

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C17H19NO5/c1-12(19)15(17(20)23-14-8-3-2-4-9-14)11-13-7-5-6-10-16(13)18(21)22/h5-7,10-11,14H,2-4,8-9H2,1H3

InChI Key

KRAXSRGRJCVGSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC2CCCCC2

Origin of Product

United States

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